molecular formula C23H25FN2O2 B7702959 N-cyclohexyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-cyclohexyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Numéro de catalogue B7702959
Poids moléculaire: 380.5 g/mol
Clé InChI: WEKMDVPIWBZBFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) channel.

Mécanisme D'action

N-cyclohexyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide inhibits CFTR channel activity by binding to a specific site on the channel protein. The exact mechanism of action is not fully understood, but it is thought to involve a conformational change in the channel protein that prevents the transport of chloride ions across the cell membrane. This compound is a reversible inhibitor, meaning that its effects can be reversed by removing the inhibitor from the system.
Biochemical and Physiological Effects:
This compound has been shown to inhibit CFTR channel activity in a dose-dependent manner, with higher concentrations leading to greater inhibition. In addition to its effects on chloride transport, this compound has also been shown to affect other cellular processes, such as the regulation of intracellular calcium levels and the activation of protein kinase A. This compound has been used to study the effects of CFTR modulation on a variety of physiological processes, including airway surface liquid regulation, intestinal fluid secretion, and sweat gland function.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-cyclohexyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its specificity for the CFTR channel, which allows researchers to selectively inhibit CFTR activity without affecting other ion channels or transporters. This compound is also a reversible inhibitor, which allows researchers to study the effects of CFTR modulation in a controlled manner. However, one limitation of this compound is its relatively low potency, which means that higher concentrations may be required to achieve complete inhibition of CFTR activity. Additionally, this compound has been shown to have off-target effects on other cellular processes, which may complicate data interpretation.

Orientations Futures

Future research on N-cyclohexyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide may focus on improving its potency and selectivity for the CFTR channel, as well as identifying new compounds that can modulate CFTR activity. This compound has also been used in combination with other drugs to enhance its therapeutic effects, such as in the treatment of cystic fibrosis. Further studies may also explore the potential use of this compound in other disease models, such as cancer and inflammatory bowel disease.

Méthodes De Synthèse

N-cyclohexyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-fluorobenzoyl chloride with cyclohexylamine to form the corresponding amide, which is then converted to the tetrahydroquinoline by reacting with cyclohexanone in the presence of acid. The final step involves the introduction of the carboxamide group using an appropriate reagent.

Applications De Recherche Scientifique

N-cyclohexyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been widely used in scientific research to study the CFTR channel, which is a transmembrane protein that regulates the transport of chloride ions across cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. This compound has been used to study the function of CFTR channels in normal and diseased cells, as well as to identify new drugs that can modulate CFTR activity.

Propriétés

IUPAC Name

N-cyclohexyl-1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O2/c24-19-11-8-16(9-12-19)23(28)26-14-4-5-17-15-18(10-13-21(17)26)22(27)25-20-6-2-1-3-7-20/h8-13,15,20H,1-7,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKMDVPIWBZBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.